molecular formula C11H25NO B13641856 3-(Aminomethyl)decan-4-ol

3-(Aminomethyl)decan-4-ol

Cat. No.: B13641856
M. Wt: 187.32 g/mol
InChI Key: XMHBWWNLRARIRK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)decan-4-ol is an organic compound with the molecular formula C11H25NO. It is a derivative of decanol, featuring an aminomethyl group at the third position and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)decan-4-ol can be achieved through several methods. One common approach involves the reaction of decanal with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Temperature: Moderate (around 50-70°C)

    Catalysts: Acidic or basic catalysts to facilitate the reaction

    Solvents: Common solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)decan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

The major products formed from these reactions include various derivatives of decanol and amines, which can be further utilized in different chemical processes .

Scientific Research Applications

3-(Aminomethyl)decan-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)decan-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)decan-1-ol
  • 3-(Aminomethyl)decan-2-ol
  • 3-(Aminomethyl)decan-3-ol

Uniqueness

3-(Aminomethyl)decan-4-ol is unique due to the specific positioning of the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

3-(aminomethyl)decan-4-ol

InChI

InChI=1S/C11H25NO/c1-3-5-6-7-8-11(13)10(4-2)9-12/h10-11,13H,3-9,12H2,1-2H3

InChI Key

XMHBWWNLRARIRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(CC)CN)O

Origin of Product

United States

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